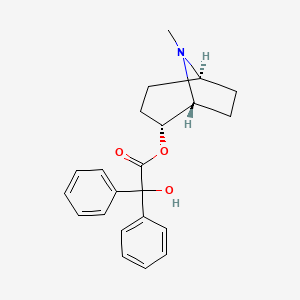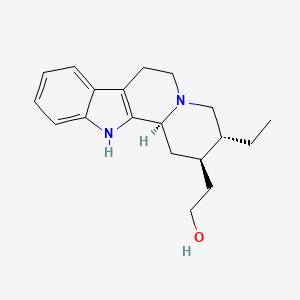
Climazolam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Climazolam is a benzodiazepine, specifically an imidazo benzodiazepine derivative developed by Hoffman-LaRoche. It is similar in structure to midazolam and diclazepam and is used in veterinary medicine for anesthetizing animals . The compound is known for its potent sedative effects and is marketed under the trade name Climasol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Climazolam can be synthesized using isocyanide reagents. One method involves the one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process leads to the formation of imidazobenzodiazepine intermediates, which are then converted to this compound.
Industrial Production Methods: The industrial preparation of this compound involves a scalable method using tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate. These reagents help in reducing the number of synthetic steps and improving the yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Climazolam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Climazolam has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system and its interaction with GABA receptors.
Industry: Employed in the development of new anesthetic agents and sedatives.
Mechanism of Action
Climazolam is similar in structure to other benzodiazepines such as midazolam and diclazepam . it has unique properties that make it distinct:
Comparison with Similar Compounds
- Midazolam
- Diclazepam
- Diazepam
- Alprazolam
- Lorazepam
Climazolam’s unique properties and applications make it a valuable compound in both veterinary and potential human medicine.
Properties
CAS No. |
59467-77-5 |
|---|---|
Molecular Formula |
C18H13Cl2N3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13Cl2N3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3 |
InChI Key |
CHCISLOJADQUNQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
| 59467-77-5 | |
Synonyms |
8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo(1,5a)(1,4)benzodiazepine climazolam Ro 21-3982 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




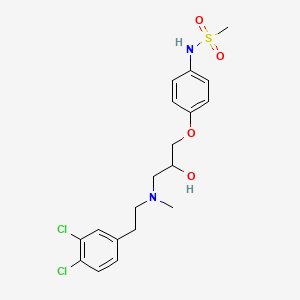
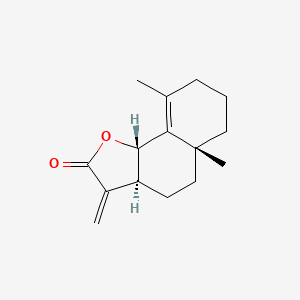
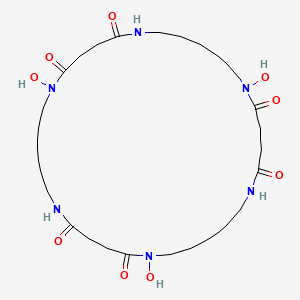
![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)


